4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-propylquinolin-1-ium
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Overview
Description
4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-propylquinolin-1-ium is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-propylquinolin-1-ium typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where 3-methyl-1,3-benzothiazol-2(3H)-ylidene is reacted with an appropriate aldehyde in the presence of a base such as L-proline . The reaction conditions often require controlled temperatures and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including microwave irradiation and one-pot multicomponent reactions. These methods are designed to enhance efficiency and reduce production costs while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-propylquinolin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-propylquinolin-1-ium has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-propylquinolin-1-ium involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-ones: Known for their antibacterial properties.
2-(1,3-Benzothiazol-2-ylthio)succinic acid: Used as a catalyst or ligand in organic synthesis.
5-Substituted 1,3-Benzothiazol-2(3H)-ones: Studied for their antifungal activity.
Uniqueness
4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-propylquinolin-1-ium stands out due to its unique combination of benzothiazole and quinoline moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
849592-32-1 |
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Molecular Formula |
C21H21N2S+ |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
3-methyl-2-[(1-propylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole |
InChI |
InChI=1S/C21H21N2S/c1-3-13-23-14-12-16(17-8-4-5-9-18(17)23)15-21-22(2)19-10-6-7-11-20(19)24-21/h4-12,14-15H,3,13H2,1-2H3/q+1 |
InChI Key |
SRUFJYGZWRFDHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC[N+]1=CC=C(C2=CC=CC=C21)C=C3N(C4=CC=CC=C4S3)C |
Origin of Product |
United States |
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